An In-depth Technical Guide on the Initial Synthesis and Characterization of Verapamil
An In-depth Technical Guide on the Initial Synthesis and Characterization of Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial synthesis and characterization of Verapamil, a phenylalkylamine calcium channel blocker widely used in the management of cardiovascular conditions. This document details the synthetic pathway, experimental protocols, and key characterization data, presented in a format tailored for scientific and research applications.
Synthesis of Verapamil
The synthesis of Verapamil typically involves a multi-step process culminating in the formation of the final nitrile compound. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Verapamil Hydrochloride
A patented method for the synthesis of Verapamil hydrochloride involves a three-step process achieving a high purity product.[1]
-
Step 1: Synthesis of N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine
-
To a solution of sodium hydroxide in water, 2-(3,4-dimethoxyphenyl)-N-methylethanamine and tetrabutyl ammonium bromide (as a phase transfer catalyst) are added.
-
Chlorobromopropane is then added gradually to the reaction mixture.
-
The reaction is stirred at room temperature to yield the intermediate compound.
-
-
Step 2 & 3: Synthesis of Verapamil and its Hydrochloride Salt
-
The intermediate from the previous step is reacted with another compound in the presence of a base and a solvent, followed by a reaction with an acetylating agent.[2]
-
The resulting Verapamil base is then dissolved in isopropyl alcohol.
-
Hydrochloric acid in isopropyl alcohol is added to the solution to precipitate Verapamil hydrochloride.
-
The final product is filtered and dried. This process has been reported to yield Verapamil hydrochloride with a purity of 99.8%.[1] A similar process described in another patent reports a yield of 95% with an HPLC purity of 99.57%.[3]
-
Synthesis Pathway
Caption: Synthetic pathway for Verapamil Hydrochloride.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized Verapamil are confirmed through various analytical techniques.
Table 1: Physicochemical Properties of Verapamil and its Hydrochloride Salt
| Property | Verapamil | Verapamil Hydrochloride | Reference(s) |
| Molecular Formula | C27H38N2O4 | C27H39ClN2O4 | [4] |
| Molecular Weight | 454.60 g/mol | 491.06 g/mol | |
| Appearance | Viscous, pale yellow oil | Crystalline powder | |
| Melting Point | <25 °C | 142-146 °C (decomposes) | |
| Boiling Point | 243-246 °C @ 0.01 mmHg | - | |
| Solubility | Practically insoluble in water | Soluble in water, ethanol, and methanol | |
| pKa | - | 8.92 |
Table 2: Spectroscopic Data for Verapamil
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | 600 MHz, in H2O, pH 7.00. Key shifts at 2.80, 0.73, 2.23 ppm. | |
| ¹³C NMR | Data available for O-demethylated derivative. | |
| Mass Spectrometry (MS) | Intense peaks at m/z 59, 260, 303, 438, 454. | |
| Infrared (IR) Spectroscopy | Main peaks at 1510, 1253, 1026, 1232, 1145, and 1587 cm⁻¹. | |
| UV Spectroscopy | λmax at 232 and 278 nm in water (for hydrochloride salt). |
Experimental Workflow: Characterization
Caption: Workflow for the characterization of synthesized Verapamil.
Pharmacological Characterization
Verapamil is a calcium channel blocker that exerts its therapeutic effects by modulating calcium ion influx.
Mechanism of Action
Verapamil primarily targets L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells. By blocking these channels, Verapamil inhibits the transmembrane influx of calcium ions. This action leads to a reduction in cardiac contractility (negative inotropy) and a slowing of the heart rate (negative chronotropy). In vascular smooth muscle, the inhibition of calcium influx results in vasodilation, leading to a decrease in blood pressure.
Signaling Pathway
Caption: Simplified signaling pathway of Verapamil's action.
Table 3: Pharmacological Activity of Verapamil
| Parameter | Value | Target/Assay Condition | Reference(s) |
| IC50 | 136 nM | Inhibition of sodium current in HEK-293 cells with hNaV1.5 | |
| 210.5 nM | Inhibition of hERG K+ channels | ||
| Ki | 17 nM | - | |
| 300 nM - 15100 nM | P-glycoprotein 1 (MDR1) | ||
| EC50 | 20 nM | - | |
| 20.2 ± 6.3 ng/ml | l-isomer, prolongation of PR interval (oral administration) | ||
| 363.1 ± 64.2 ng/ml | d-isomer, prolongation of PR interval (oral administration) | ||
| ~0.5 µM | Increase in vincristine sensitivity in resistant lymphoma cell lines |
Note: The user-provided topic "Verilopam" did not yield any relevant results in scientific literature searches. The information presented here is for "Verapamil," a well-documented compound with a similar name, under the assumption of a typographical error in the original request.
